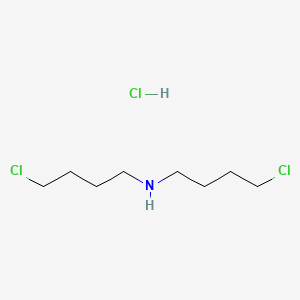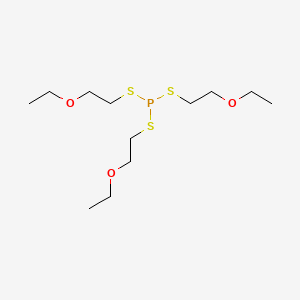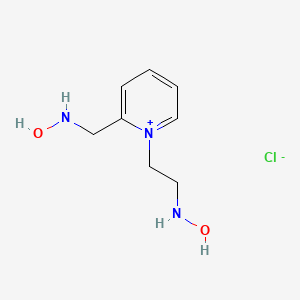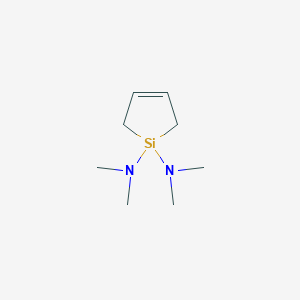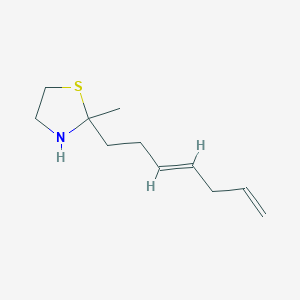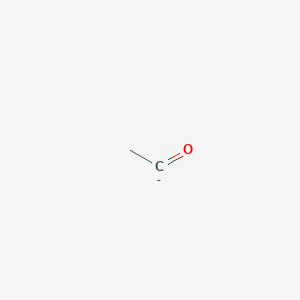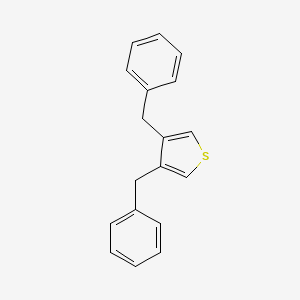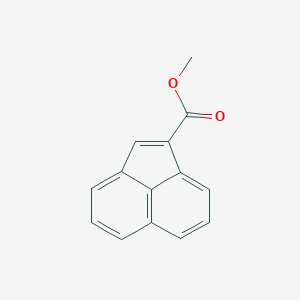
Methyl acenaphthylene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl acenaphthylene-1-carboxylate is an organic compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylate ester group attached to the acenaphthylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid. This can be achieved through the reaction of acenaphthylene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. One common method is the use of a continuous flow reactor where acenaphthylene-1-carboxylic acid and methanol are continuously fed into the reactor along with a suitable acid catalyst. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Methyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione.
Reduction: Reduction of the ester group can yield acenaphthylene-1-carboxaldehyde.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthylene-1-carboxaldehyde.
Substitution: Various acenaphthylene derivatives depending on the nucleophile used.
科学的研究の応用
Methyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of methyl acenaphthylene-1-carboxylate in chemical reactions typically involves the activation of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and methanol.
類似化合物との比較
Similar Compounds
Acenaphthylene-1-carboxylic acid: The parent compound from which methyl acenaphthylene-1-carboxylate is derived.
Acenaphthylene-1,2-dione: An oxidation product of acenaphthylene derivatives.
Methyl naphthalene-1-carboxylate: A structurally similar compound with a naphthalene core instead of acenaphthylene.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its polycyclic aromatic nature combined with the ester functionality makes it a versatile intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
79539-32-5 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
methyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3 |
InChIキー |
KKANQOVFDLAQDT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


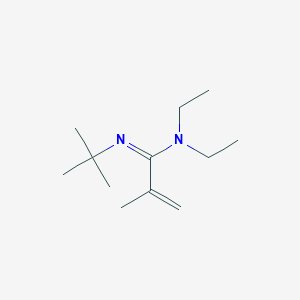
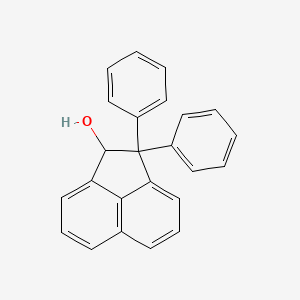
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
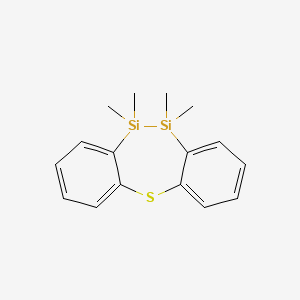
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
